molecular formula C16H11F3N2O4S B472359 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 663167-59-7

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B472359
CAS No.: 663167-59-7
M. Wt: 384.3g/mol
InChI Key: XOMOHWWLYLGOMM-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a benzisothiazolone derivative characterized by a 1,2-benzisothiazole core with 1,1-dioxide and 3-oxo functional groups. The acetamide moiety is substituted at the 2-position of the benzisothiazole ring, while the N-phenyl group bears a trifluoromethyl substituent at the ortho position. Its trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4S/c17-16(18,19)11-6-2-3-7-12(11)20-14(22)9-21-15(23)10-5-1-4-8-13(10)26(21,24)25/h1-8H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMOHWWLYLGOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzisothiazole core. This can be achieved by reacting 2-aminobenzenesulfonamide with a suitable halogenating agent under controlled conditions to form the benzisothiazole ring. The next step involves the introduction of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride. Finally, the trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzisothiazole ring system is known to interact with proteins and nucleic acids, potentially disrupting their normal function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Antimicrobial Activity

  • N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides: Analogs with thiazolidinone cores (e.g., compound 4d) showed MIC values of 10.7–21.4 μmol mL⁻¹ against bacterial/fungal pathogens, attributed to the electron-deficient benzisothiazole ring enhancing membrane penetration .

Kinase Inhibition

  • 3-bromophenyl analog : Demonstrated activity in kinase inhibition assays (CBKinase1_002763), likely due to bromine’s halogen bonding with ATP-binding pockets .

Teratogenicity

  • 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide : Tested in rabbit models, showing structural similarities to thalidomide-type teratogens. The trifluoromethyl variant’s safety profile remains unstudied .

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 30763-03-2) is a member of the benzisothiazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₄S
  • Molecular Weight : 240.24 g/mol
  • IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)acetamide
  • SMILES Notation : NC(=O)CN1C(=O)c2ccccc2S1(=O)=O

1. Antimicrobial Activity

Research indicates that compounds with a benzisothiazole structure exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzisothiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies using human cell lines have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.

3. Analgesic Properties

As an acetamide derivative, it may possess analgesic properties akin to non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical trials involving pain models in rodents have shown a reduction in pain response when administered this compound, indicating its potential effectiveness in pain management.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could act on pain receptors, modulating their activity to reduce pain sensation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various benzisothiazole derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for drug development against resistant infections.

Case Study 2: In Vivo Anti-inflammatory Effects

In a controlled experiment reported in Pharmacology Research & Perspectives, researchers administered the compound to mice with induced inflammation. The results showed a marked decrease in paw swelling compared to controls, supporting its anti-inflammatory claims.

Data Table: Biological Activity Overview

Activity TypeTested ModelResultsReference
AntimicrobialBacterial strainsSignificant inhibition at low concentrationsJournal of Antimicrobial Chemotherapy
Anti-inflammatoryRodent inflammation modelReduced swelling and cytokine levelsPharmacology Research & Perspectives
AnalgesicPain response in rodentsDecreased pain sensitivityInternal study (unpublished)

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